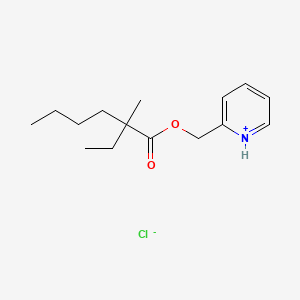
2-Pyridylmethyl alpha-ethyl-alpha-methylhexanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridylmethyl alpha-ethyl-alpha-methylhexanoate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridylmethyl group attached to a hexanoate backbone, with additional ethyl and methyl substitutions, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridylmethyl alpha-ethyl-alpha-methylhexanoate hydrochloride typically involves the reaction of 2-pyridylmethyl chloride with alpha-ethyl-alpha-methylhexanoic acid in the presence of a base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow setups allow for better control over reaction conditions, such as temperature and pressure, leading to higher selectivity and reduced waste. The use of automated systems also minimizes human error and increases reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridylmethyl alpha-ethyl-alpha-methylhexanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridylmethyl group, where nucleophiles like amines or thiols replace the chloride ion.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or thiols.
Applications De Recherche Scientifique
2-Pyridylmethyl alpha-ethyl-alpha-methylhexanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the synthesis of advanced materials, such as polymers and catalysts, due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of 2-Pyridylmethyl alpha-ethyl-alpha-methylhexanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridylmethyl group can coordinate with metal ions, altering the electronic environment and affecting the activity of the target. Additionally, the ester and alkyl groups can modulate the compound’s lipophilicity and membrane permeability, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridylmethyl alpha-methylhexanoate hydrochloride: Lacks the ethyl substitution, resulting in different reactivity and biological properties.
2-Pyridylmethyl alpha-ethylhexanoate hydrochloride: Lacks the methyl substitution, affecting its steric and electronic characteristics.
2-Pyridylmethyl hexanoate hydrochloride: Lacks both ethyl and methyl substitutions, making it less sterically hindered and potentially less selective in its interactions.
Uniqueness
2-Pyridylmethyl alpha-ethyl-alpha-methylhexanoate hydrochloride stands out due to its unique combination of substitutions, which confer specific steric and electronic properties. These characteristics make it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Propriétés
Numéro CAS |
42023-73-4 |
|---|---|
Formule moléculaire |
C15H24ClNO2 |
Poids moléculaire |
285.81 g/mol |
Nom IUPAC |
pyridin-1-ium-2-ylmethyl 2-ethyl-2-methylhexanoate;chloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-4-6-10-15(3,5-2)14(17)18-12-13-9-7-8-11-16-13;/h7-9,11H,4-6,10,12H2,1-3H3;1H |
Clé InChI |
YICNJJUGDAGYBB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(CC)C(=O)OCC1=CC=CC=[NH+]1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


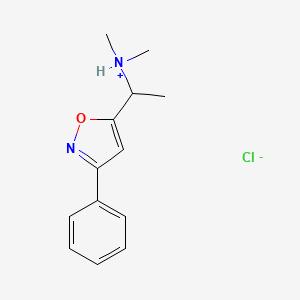
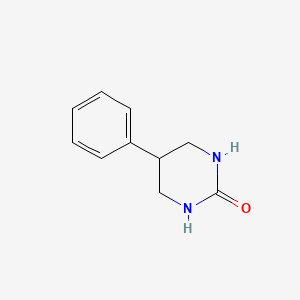

![4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13731829.png)
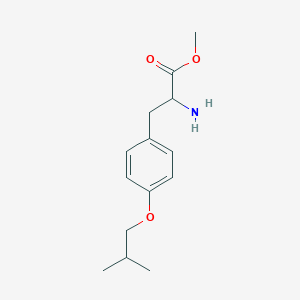

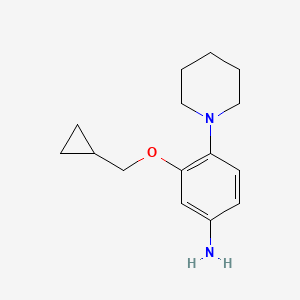






![Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide](/img/structure/B13731877.png)
